(3-Fluoro-4-methylphenyl)methanesulfonyl chloride

概要

説明

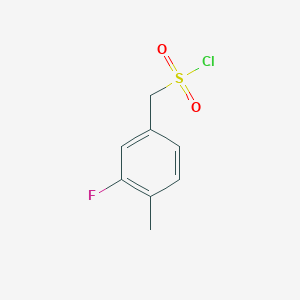

(3-Fluoro-4-methylphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C8H8ClFO2S and a molecular weight of 222.66 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a benzene ring substituted with a fluoro and a methyl group . This compound is commonly used in organic synthesis and has various applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methylphenyl)methanesulfonyl chloride typically involves the reaction of (3-Fluoro-4-methylphenyl)methanol with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

(3-Fluoro-4-methylphenyl)methanol+SOCl2→(3-Fluoro-4-methylphenyl)methanesulfonyl chloride+HCl+SO2

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

化学反応の分析

Types of Reactions

(3-Fluoro-4-methylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

Reaction Conditions: Reactions are typically carried out in polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or under mild heating.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Thioethers: Formed by the reaction with thiols.

科学的研究の応用

Pharmaceutical Synthesis

Key Role as an Intermediate:

(3-Fluoro-4-methylphenyl)methanesulfonyl chloride is primarily utilized as an intermediate in the synthesis of numerous pharmaceutical compounds. Its ability to introduce the sulfonyl group into organic molecules enhances the pharmacological properties of drugs.

Case Study: Synthesis of Anticancer Agents

In a study focusing on the synthesis of novel anticancer agents, this compound was employed to modify existing drug structures, leading to compounds with improved efficacy against cancer cell lines. The sulfonyl group contributed to increased solubility and bioavailability of the synthesized drugs.

Agrochemical Development

Enhancement of Crop Protection:

The compound is also significant in the development of agrochemicals, particularly herbicides and pesticides. The presence of the sulfonyl group improves the biological activity of these agrochemicals, making them more effective in protecting crops against pests and diseases.

Data Table: Agrochemical Formulations

| Agrochemical Type | Active Ingredient | Function |

|---|---|---|

| Herbicide | Glyphosate | Broad-spectrum weed control |

| Insecticide | Imidacloprid | Targeting sap-sucking insects |

| Fungicide | Azoxystrobin | Control of fungal diseases |

Chemical Biology Research

Modification of Biomolecules:

In chemical biology, this compound is used to modify proteins and peptides. This modification aids researchers in studying biological pathways and developing new therapeutic strategies.

Case Study: Protein Labeling

A study demonstrated the use of this compound for labeling proteins in live cells. The sulfonyl chloride moiety facilitated the covalent attachment of fluorescent tags to specific amino acids within proteins, enabling real-time tracking of protein dynamics.

Fine Chemical Production

Manufacture of Specialty Chemicals:

The compound plays a crucial role in producing fine chemicals, which are essential for various industrial applications such as dyes, fragrances, and specialty polymers.

Data Table: Fine Chemicals Produced

| Chemical Product | Application |

|---|---|

| Sulfonamides | Pharmaceuticals |

| Sulfones | Dyes and pigments |

| Surfactants | Cleaning products |

Analytical Chemistry

Detection and Quantification:

this compound is also utilized in analytical chemistry for detecting and quantifying specific compounds. Its reactivity allows for the formation of derivatives that can be easily analyzed using techniques like HPLC and GC-MS.

Case Study: Environmental Monitoring

In environmental studies, this compound was used to derivatize pollutants for enhanced detection sensitivity in water samples. The resulting derivatives exhibited improved stability and detectability under chromatographic conditions.

作用機序

The mechanism of action of (3-Fluoro-4-methylphenyl)methanesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used . For example, in biological systems, the compound can react with nucleophilic amino acid residues in proteins, leading to covalent modification and potential changes in protein function .

類似化合物との比較

Similar Compounds

(4-Methylphenyl)methanesulfonyl chloride: Lacks the fluoro substituent, resulting in different reactivity and properties.

(3-Chloro-4-methylphenyl)methanesulfonyl chloride: Contains a chloro substituent instead of a fluoro group, leading to variations in chemical behavior.

Uniqueness

The presence of the fluoro substituent in (3-Fluoro-4-methylphenyl)methanesulfonyl chloride imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it a valuable compound in synthetic chemistry and research applications .

生物活性

(3-Fluoro-4-methylphenyl)methanesulfonyl chloride (FMMC) is a sulfonyl chloride compound with the molecular formula C8H8ClFNO2S and a molecular weight of approximately 208.63 g/mol. This compound is characterized by the presence of a fluorine atom and a methyl group on a phenyl ring, which influences its chemical reactivity and potential biological activity. While specific biological activity data for FMMC is limited, understanding its general properties and potential applications in medicinal chemistry can provide insights into its biological relevance.

FMMC is primarily used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other derivatives. The synthesis typically involves the reaction of 3-fluoro-4-methylphenol with chloromethanesulfonic acid, which introduces both the sulfonyl group and the chlorine atom effectively.

Chemical Reactions

FMMC undergoes various types of chemical reactions:

- Nucleophilic Substitution : The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonates.

- Oxidation and Reduction : Although less common, FMMC can participate in oxidation and reduction reactions.

Biological Activity Overview

While there is no specific mechanism of action identified for FMMC in biological systems, compounds containing sulfonamide structures are known for their pharmacological properties, particularly antimicrobial activity against bacterial infections. The introduction of fluorine may enhance lipophilicity and metabolic stability, potentially increasing bioactivity.

Potential Applications

- Antimicrobial Activity : Sulfonamides are recognized for their ability to inhibit bacterial growth. The structural similarities between FMMC and known sulfonamide antibiotics suggest that it may exhibit similar properties.

- Medicinal Chemistry : FMMC's reactivity allows it to serve as a building block for drug development, particularly in synthesizing more complex pharmaceutical compounds.

- Biomolecule Modification : It can be employed in modifying proteins and peptides to study their structure and function.

Case Studies and Research Findings

Despite the lack of direct studies on FMMC, related compounds have been investigated for their biological activities:

- Sulfonamide Compounds : Research indicates that sulfonamides can effectively treat bacterial infections by inhibiting folate synthesis in bacteria. The mechanism involves competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial growth.

- Fluorinated Compounds : Studies show that fluorinated analogs often exhibit enhanced pharmacokinetic properties compared to their non-fluorinated counterparts. For instance, fluorine substitution can improve metabolic stability and selective binding affinity to biological targets.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Structure | Potential antimicrobial | Presence of fluorine enhances reactivity |

| (4-Methylphenyl)methanesulfonyl chloride | Structure | Moderate antibacterial | Lacks fluorine; different reactivity |

| (3-Chloro-4-methylphenyl)methanesulfonyl chloride | Structure | Limited data available | Contains chlorine instead of fluorine |

特性

IUPAC Name |

(3-fluoro-4-methylphenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2S/c1-6-2-3-7(4-8(6)10)5-13(9,11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLMCICNTNXWDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CS(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。